molecular formula C12H10Cl3NO2 B14341902 (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one

Cat. No.: B14341902
M. Wt: 306.6 g/mol
InChI Key: PSPOYJCIZPIRCH-OCHUPJDHSA-N
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Description

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trichloroacetaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then subjected to further reactions to introduce the hydroxy and imino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as flash Joule heating, which allows for rapid and efficient synthesis of high-quality materials. This method involves passing a current through a moderately resistive material to quickly heat it to high temperatures, facilitating the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxides, and substituted compounds.

Scientific Research Applications

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10Cl3NO2

Molecular Weight

306.6 g/mol

IUPAC Name

(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one

InChI

InChI=1S/C12H10Cl3NO2/c1-7(17)9(11(16)12(13,14)15)10(18)8-5-3-2-4-6-8/h2-6,16,18H,1H3/b10-9-,16-11?

InChI Key

PSPOYJCIZPIRCH-OCHUPJDHSA-N

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C(Cl)(Cl)Cl

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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